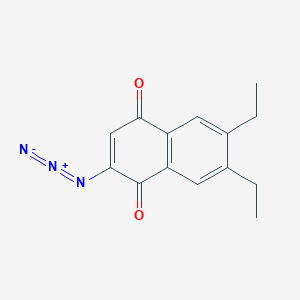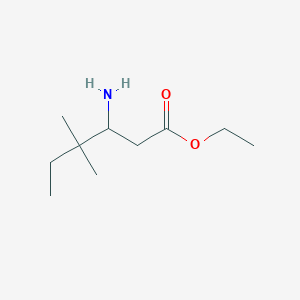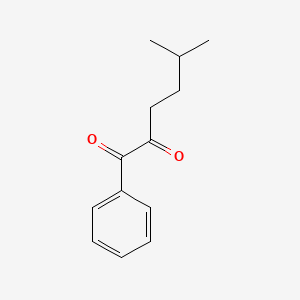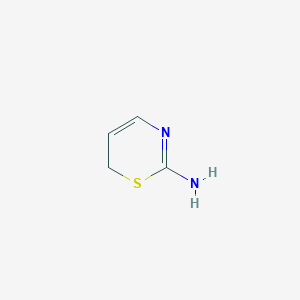
N-methyl-(1-phenylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-(1-phenylcyclohexyl)methanamine is a novel compound known for its potent inhibition of serotonin, norepinephrine, and dopamine transporters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-(1-phenylcyclohexyl)methanamine typically involves the reaction of phenylcyclohexylmethanamine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters, leading to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-(1-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-methyl-(1-phenylcyclohexyl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter transporters and its potential role in modulating neurological pathways.
Medicine: Investigated for its potential as an antidepressant and its ability to inhibit serotonin, norepinephrine, and dopamine reuptake.
Mécanisme D'action
N-methyl-(1-phenylcyclohexyl)methanamine exerts its effects primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The compound binds to the transporters of these neurotransmitters, blocking their reabsorption into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phencyclidine: Known for its dissociative anesthetic properties and NMDA receptor antagonism.
Ketamine: Shares structural similarities and also acts as an NMDA receptor antagonist.
DOV 216,303: Another triple reuptake inhibitor with similar pharmacological properties.
Uniqueness
N-methyl-(1-phenylcyclohexyl)methanamine is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine transporters, making it a promising candidate for treating complex mood disorders. Its high brain penetration and activity in vivo further distinguish it from other compounds in its class .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
N-methyl-1-(1-phenylcyclohexyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
Clé InChI |
WUFUZCCXAFJCHT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)











